2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2-ethoxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-14-10-8-12-6-3-11(4-7-12)5-9-13/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZMXFFNOSCQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Ethoxyethylamine with 4-Piperidone
A common synthetic route starts with the nucleophilic substitution of 4-piperidone by 2-ethoxyethylamine:
- Step 1: 2-Ethoxyethylamine reacts with 4-piperidone to form an intermediate amine-substituted piperidine.
- Step 2: The intermediate is cyclized or further reacted with o-phenylenediamine to form a benzimidazole core when required.
- Step 3: The product is treated with hydrochloric acid to form a dihydrochloride salt, improving stability and facilitating purification.
This method allows the selective introduction of the 2-ethoxyethyl group at the piperidine nitrogen and the ethan-1-ol group at the 4-position, often under reflux conditions in ethanol or other suitable solvents.
Alkylation and Reduction Approaches
Alternative methods involve:
- Alkylation of piperidine derivatives with ethoxyethyl halides or tosylates.
- Reduction of keto intermediates to the corresponding alcohols using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Use of bases like sodium carbonate or sodium hydroxide to facilitate substitution and hydrolysis steps.
These steps are typically conducted under controlled temperatures (e.g., 80°C for alkylation) and monitored for reaction completion by standard analytical methods.
Industrial Preparation and Process Optimization
Process Flow for High Yield and Purity
Industrial processes focus on:
- Using ethanol or ethanol-water mixtures as solvents for reflux reactions.
- Employing bases such as sodium carbonate or sodium hydroxide to adjust pH and drive reactions to completion.
- Removing solvents by distillation or evaporation under reduced pressure.
- Filtering and drying the solid products at controlled temperatures (e.g., 70°C) to obtain high-purity crystalline or amorphous solids.
Crystallization and Polymorph Control
For pharmaceutical applications, controlling the solid-state form of the compound is critical:
- Dissolution of the compound in dichloromethane and methanol followed by solvent removal yields amorphous forms.
- Addition of seeding materials and use of anti-solvents like methyl tert-butyl ether and cyclohexane at low temperatures (-10°C to 15°C) facilitate crystallization into specific polymorphs with desired stability and purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Ethoxyethylamine + 4-piperidone, reflux in ethanol | Intermediate amine-substituted piperidine | Forms N-(2-ethoxyethyl)piperidine core |
| 2 | Cyclization (if benzimidazole needed) | o-Phenylenediamine, acid catalyst, reflux | Benzimidazole-piperidine derivative | Optional step for benzimidazole formation |
| 3 | Alkylation | Alkyl halide/tosylate, sodium carbonate, DMF, 80°C | Alkylated piperidine derivative | High yield (~80%) reported |
| 4 | Reduction | Sodium borohydride or catalytic hydrogenation | 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol | Conversion of keto to alcohol |
| 5 | Acid/base treatment | HCl for salt formation; NaOH for neutralization | Dihydrochloride salt or free base | Purification and stabilization step |
| 6 | Crystallization | Solvent mixture (DCM/methanol), anti-solvent, seeding | Crystalline or amorphous solid | Polymorph control for pharmaceutical grade |
Research Findings and Notes
- The use of sodium carbonate and ethanol as base and solvent respectively in alkylation steps provides high yields (~79-81%) and simplifies purification by avoiding explosive reagents like sodium hydride.
- Hydrolysis under acidic or alkaline conditions allows selective conversion of esters to acids or alcohols, facilitating downstream functionalization.
- Crystallization methods employing seeding and anti-solvents improve polymorphic purity and stability, essential for pharmaceutical applications.
- Avoidance of chromatographic purification steps in industrial processes enhances cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethyl and ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as allergic rhinitis and chronic idiopathic urticaria.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antihistamine by blocking histamine receptors, thereby reducing allergic responses .
Comparison with Similar Compounds
Flonoltinib Maleate (FM)
- Structure: 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol .
- Key Features: Aromatic pyrimidine and fluorophenyl substituents linked to the piperidine. Methylamino-ethanol side chain.
- Pharmacology: Dual JAK2/FLT3 inhibitor with nanomolar efficacy in hematologic cancers. Compared to 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol, FM’s extended aromatic system enhances target affinity but reduces solubility .
Ruxolitinib Phosphate
- Structure : Piperidine-free but shares a hydroxyethylamine motif.
- Comparison : Unlike 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol, ruxolitinib’s pyrrolopyrimidine core targets JAK1/2 specifically, demonstrating the importance of heterocyclic systems in kinase selectivity .
GLS1 Inhibitors with Piperidine-Ethanol Scaffolds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs
- Structure : Thiadiazole ring at the 1-position of piperidine .
- Key Features :
- Thiadiazole enhances allosteric binding to GLS1.
- Hydroxyethyl group stabilizes interactions with Glu312 and Arg320 in GLS1.
- Pharmacology : IC₅₀ values range from 50–200 nM, outperforming earlier inhibitors like BPTES. The ethoxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol may offer similar potency if optimized for GLS1 binding .
Alkane Chain-Tailored GLS1 Inhibitors
- Structure: Piperidine-ethanol core with alkane chain substituents (e.g., mercaptoethyl linkers) .
- Comparison : Alkane chains improve metabolic stability but reduce aqueous solubility. The ethoxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol balances lipophilicity and solubility better than linear chains .
Anti-Inflammatory Piperidine Derivatives
1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate (EPPP)
- Structure : Propionate ester at the 4-position and pentynyl substituent .
- Key Features :
- Esterification enhances bioavailability compared to the hydroxyethyl group in 2-(1-(2-ethoxyethyl)piperidin-4-yl)ethan-1-ol.
- Pentynyl group modulates immune responses via NF-κB inhibition.
Structural and Pharmacokinetic Comparison Table
*Estimated based on molecular formulas. †Calculated using PubChem tools or provided data .
Biological Activity
2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is being investigated for its biological activities, particularly its interactions with various receptors and enzymes, which may lead to significant pharmacological effects.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethoxyethyl group, contributing to its unique chemical properties. The structure can be represented as follows:
The biological activity of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. It may act as an antihistamine by blocking histamine receptors, thereby reducing allergic responses. Additionally, it has been shown to influence various signaling pathways by modulating receptor activity, which could be beneficial in treating conditions like allergic rhinitis and chronic idiopathic urticaria.
1. Receptor Interactions
Research indicates that this compound may exhibit interactions with several key receptors:
| Receptor | Effect | Reference |
|---|---|---|
| Histamine Receptors | Antihistaminic activity | |
| P2Y2 Receptors | Antagonistic effects | |
| 5-HT4 Receptors | Partial agonist activity |
2. Therapeutic Potential
Studies have suggested that 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol could be developed into a therapeutic agent for conditions such as:
- Allergic rhinitis
- Chronic idiopathic urticaria
Case Study 1: Antihistaminic Activity
In a study focusing on the antihistaminic properties of similar piperidine derivatives, compounds were tested for their ability to inhibit histamine-induced responses in vitro. The results indicated a significant reduction in mucin secretion in bronchial epithelial cells when treated with the compound at concentrations as low as 10 µM, suggesting its potential as an effective antihistamine.
Case Study 2: P2Y2 Receptor Antagonism
A separate investigation evaluated the antagonistic effects of various piperidine derivatives on P2Y2 receptors. The compound demonstrated high-affinity binding and concentration-dependent inhibition of ATPγS-induced responses, highlighting its potential role in managing diseases associated with P2Y receptor dysregulation .
Pharmacological Profile
The pharmacological profile of 2-(1-(2-Ethoxyethyl)piperidin-4-yl)ethan-1-ol includes:
| Activity | Description |
|---|---|
| Antihistaminic | Inhibits histamine receptors |
| Receptor Antagonism | Blocks P2Y2 receptor activity |
| Serotonergic Modulation | Acts as a partial agonist at 5-HT4 receptors |
Q & A
Q. How can fragment-based crystallography aid in optimizing this compound for anticancer targets?
- Methodological Answer : Screen fragment libraries (e.g., 500 Da compounds) co-crystallized with targets like FAD-dependent oxidoreductases. Analyze electron density maps (e.g., RMSZ-bond-angle <2.5) to prioritize fragments for hybridization. For example, pyrazolo-pyrimidine fragments improve binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
